N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxothiolan ring, a nitrophenyl group, and a methylbenzamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the dioxothiolan ring, which can be synthesized from 3-aminothiolane. The reaction involves the interaction between the corresponding amine and carbon disulfide in the presence of a strong base such as potassium ethylate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents and reaction temperatures. For instance, using a mixture of ethanol and DMF (dimethylformamide) has been found to provide better results compared to other solvent systems .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfoxides or sulfones, while reduction of the nitrophenyl group can produce aniline derivatives.
Scientific Research Applications
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The dioxothiolan ring and nitrophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(1,1-dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione: This compound shares the dioxothiolan ring but differs in the rest of its structure.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Another compound with a dioxothiolan ring, used primarily as a fungicide.
Uniqueness
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H21N3O6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21N3O6S/c1-14-5-7-16(8-6-14)20(25)23-19(12-15-3-2-4-18(11-15)24(27)28)21(26)22-17-9-10-31(29,30)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,22,26)(H,23,25)/b19-12- |
InChI Key |
GWAGZRISUFVJQO-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.